n-(1-(3-Bromophenyl)ethyl)-2-methoxyacetamide
Description
N-(1-(3-Bromophenyl)ethyl)-2-methoxyacetamide is a chiral acetamide derivative featuring a 3-bromophenyl group attached to an ethylamine backbone and a methoxyacetamide functional group. The compound’s stereochemistry (likely at the ethylamine carbon) and bromine substitution at the phenyl ring’s meta-position distinguish it from other derivatives.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
N-[1-(3-bromophenyl)ethyl]-2-methoxyacetamide |
InChI |
InChI=1S/C11H14BrNO2/c1-8(13-11(14)7-15-2)9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChI Key |
RNKKHRVQGKTKFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NC(=O)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Starting Materials
Key Starting Materials Preparation
Synthesis of 1-(3-Bromophenyl)ethylamine
The primary amine component is typically prepared through a multi-step synthesis as outlined below:
Method A: From 3-bromoacetophenone
1. Bromination of acetophenone in dichloromethane at 0°C
2. Reaction with hydroxylamine hydrochloride in methanol/water at 25°C
3. Reduction with sodium tetrahydroborate in acetonitrile/water
4. Further processing with sodium hydride and borane-THF in appropriate solvents
This synthesis pathway, as described in the literature, produces the desired amine in good yields with high purity.
Method B: Via reductive amination
An alternative approach involves the direct reductive amination of 3-bromoacetophenone with appropriate ammonia sources and reducing agents, such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Preparation of 2-Methoxyacetyl Chloride
The acylating agent can be prepared from 2-methoxyacetic acid through chlorination:
| Reagent | Quantity | Conditions |
|---|---|---|
| 2-Methoxyacetic acid | 1 equivalent | Add to reaction vessel |
| Oxalyl chloride | 1.2 equivalents | Add dropwise at 0°C |
| N,N-dimethylformamide | Catalytic amount | Add before oxalyl chloride |
| Dichloromethane | Sufficient for dissolution | Anhydrous conditions |
The process typically affords 2-methoxyacetyl chloride as a colorless liquid with a boiling point of 112-113°C and yields of approximately 85%.
Direct Acylation Approach
Standard Acylation Procedure
The most direct method for preparing n-(1-(3-Bromophenyl)ethyl)-2-methoxyacetamide involves the acylation of 1-(3-bromophenyl)ethylamine with 2-methoxyacetyl chloride:
| Component | Quantity | Purpose |
|---|---|---|
| 1-(3-Bromophenyl)ethylamine | 1.0 equivalent | Nucleophile |
| 2-Methoxyacetyl chloride | 1.3 equivalents | Acylating agent |
| N,N-diisopropylethylamine | 1.5 equivalents | Base |
| Dichloromethane | 10 mL/mmol | Solvent |
Procedure:
- Dissolve 1-(3-bromophenyl)ethylamine in dichloromethane in a round-bottom flask
- Cool the solution to 0°C in an ice bath
- Add N,N-diisopropylethylamine (DIPEA) with stirring
- Add 2-methoxyacetyl chloride dropwise over 30 minutes
- Allow the reaction to warm to room temperature and stir for 3 hours
- Monitor by thin-layer chromatography until completion
Based on literature precedents for similar acylations, this reaction typically proceeds in good to excellent yields (80-95%).
Reaction Optimization Parameters
The following parameters can be adjusted to optimize the acylation reaction:
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Temperature | 0°C initially, then 20-25°C | Controls reaction rate and reduces side reactions |
| Solvent | Dichloromethane or tetrahydrofuran | Affects solubility and reaction rate |
| Base | DIPEA (1.5-2.0 equiv.) | Neutralizes HCl and prevents amine salt formation |
| Reaction time | 3-6 hours | Ensures complete conversion |
| Acyl chloride purity | >95% | Directly impacts product yield and purity |
Temperature control is particularly critical, as too high temperatures may lead to side reactions, while too low temperatures may result in incomplete conversion.
Alternative Synthetic Approaches
Coupling with Carboxylic Acids
An alternative approach involves direct coupling of 2-methoxyacetic acid with 1-(3-bromophenyl)ethylamine using coupling reagents:
Coupling Agents Method:
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 1-hydroxybenzotriazole (HOBt)
- N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
- (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
This approach avoids the need to prepare potentially unstable acyl chlorides but typically requires longer reaction times and more expensive reagents.
Mixed Anhydride Approach
Another viable method involves the formation of a mixed anhydride intermediate:
1. React 2-methoxyacetic acid with isobutyl chloroformate in the presence of N-methylmorpholine
2. Generate mixed anhydride in situ
3. React with 1-(3-bromophenyl)ethylamine to form the target amide
This approach is particularly useful for scale-up operations and can yield the product in 70-85% yields after purification.
Stereoselective Synthesis
Preparation of Enantiomerically Pure Products
When stereochemically pure this compound is required, the synthesis must begin with enantiomerically pure amine substrates.
For (R)-isomer synthesis:
(R)-1-(3-Bromophenyl)ethylamine is commercially available with >98% enantiomeric excess and can be directly used in the acylation reaction to produce (R)-n-(1-(3-Bromophenyl)ethyl)-2-methoxyacetamide.
For (S)-isomer synthesis:
Similarly, (S)-1-(3-Bromophenyl)ethylamine hydrochloride can be converted to the free base and then subjected to the acylation conditions.
Resolution Methods for Racemic Mixtures
When starting with racemic amines, several methods can be employed to resolve the resulting racemic amide:
| Resolution Method | Advantages | Disadvantages |
|---|---|---|
| Chiral HPLC | High purity, analytical control | Expensive, low throughput |
| Crystallization with chiral acids | Scalable, cost-effective | Variable efficiency, substrate-dependent |
| Enzymatic kinetic resolution | High selectivity, mild conditions | Limited substrate scope, enzyme availability |
| Diastereomeric salt formation | Well-established, scalable | Requires additional steps, variable yields |
Enzymatic resolutions, particularly using lipases, have shown good results with similar compounds, providing access to both enantiomers with high optical purity.
Purification and Characterization
Purification Techniques
Purification of the crude this compound can be achieved through several methods:
Extraction and washing:
- Dilute the reaction mixture with additional dichloromethane
- Wash sequentially with water, saturated sodium bicarbonate solution, and brine
- Dry over anhydrous magnesium sulfate and concentrate
Column chromatography:
- Silica gel as stationary phase
- Hexane/ethyl acetate gradient (typically starting at 9:1 and increasing to 7:3)
- Monitoring by thin-layer chromatography with UV visualization
Recrystallization:
- Dissolve crude product in minimal hot ethyl acetate
- Add hexane slowly until cloudiness persists
- Cool slowly to room temperature, then refrigerate
- Filter and wash with cold hexane
Analytical Characterization
Comprehensive characterization of the purified this compound should include:
Spectroscopic Data:
- 1H NMR (400 MHz, CDCl3): Expected signals include methyl doublet (~1.5 ppm), methoxy singlet (~3.4 ppm), methylene singlet (~3.9 ppm), methine quartet (~5.0-5.2 ppm), aromatic multiplets (7.1-7.5 ppm), and NH singlet (~6.5-7.0 ppm)
13C NMR (100 MHz, CDCl3): Expected signals for all carbon atoms including methyl (~21 ppm), methoxy (~59 ppm), methylene (~71 ppm), methine (~49 ppm), aromatic carbons (122-146 ppm), and carbonyl (~169 ppm)
IR (KBr, cm-1): Characteristic bands for N-H stretching (~3300), C=O stretching (~1650), C-O stretching (~1200), and C-Br stretching (~550)
Mass Spectrometry: Molecular ion peak at m/z 272 with characteristic bromine isotope pattern (M+2 at m/z 274)
Optimization of Synthesis Parameters
Yield Enhancement Strategies
To maximize the yield of this compound, several strategies can be employed:
| Strategy | Implementation | Expected Improvement |
|---|---|---|
| Reagent quality | Use freshly prepared or high-purity commercial 2-methoxyacetyl chloride | 5-10% yield increase |
| Reaction conditions | Maintain anhydrous conditions and inert atmosphere | Prevents hydrolysis, 3-8% yield increase |
| Base selection | Compare DIPEA vs. triethylamine vs. pyridine | Optimization based on substrate, 2-5% improvement |
| Temperature control | Precise control during addition and reaction | Reduces side reactions, 3-7% improvement |
| Workup optimization | Careful extraction and washing procedures | Minimizes product loss, 3-6% improvement |
Scale-up Considerations
When scaling up the synthesis, several adjustments should be considered:
Heat management: Increased scale generates more heat during exothermic steps; consider using more dilute conditions and efficient cooling
Reagent addition: Use mechanical stirring and controlled addition rates for reagents to ensure homogeneity
Purification adaptation: Column chromatography becomes less practical; focus on crystallization or precipitation techniques
Safety considerations: Evaluate thermal runaway potential and implement appropriate controls for larger quantities of reagents
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-Bromophenyl)ethyl)-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
N-(1-(3-Bromophenyl)ethyl)-2-methoxyacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-(3-Bromophenyl)ethyl)-2-methoxyacetamide involves its interaction with specific molecular targets in biological systems. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyacetamide moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within the body.
Comparison with Similar Compounds
Substituent Variations: Halogen Type and Position
The position and type of halogen substituents significantly influence physicochemical and biological properties. Key analogs include:
- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to fluorine may enhance lipophilicity and influence binding interactions in biological systems .
- Positional Isomerism : The 3-bromo derivative (target compound) vs. 4-bromo analog () may exhibit distinct crystal packing or solubility due to altered symmetry and intermolecular interactions .
Structural and Bond-Length Comparisons
highlights bond-length variations in N-(4-Bromophenyl)acetamide derivatives:
- C1–C2 bond : 1.501 Å (target analog) vs. 1.53 Å in N-(4-chlorobenzo-thiazol-2-yl)acetamide.
- N1–C2 bond : 1.347 Å vs. 1.30 Å in related compounds. These subtle differences suggest substituent-dependent electronic effects on the acetamide backbone .
Q & A
Q. Yield Optimization :
- Control reaction temperature (0–5°C for exothermic steps) to minimize side reactions.
- Employ excess methoxyacetyl chloride (1.2–1.5 equivalents) to drive the reaction to completion.
- Monitor intermediates via TLC or HPLC to ensure purity before proceeding .
Basic: How can NMR spectroscopy be utilized to confirm the structure of this compound?
Answer:
Key 1H NMR signals for structural confirmation:
- Methoxy group : Singlet at δ 3.3–3.5 ppm (3H, -OCH3).
- Acetamide methylene : Doublet at δ 3.8–4.0 ppm (2H, -CH2CO-).
- Bromophenyl protons : Multiplet at δ 7.2–7.5 ppm (4H, aromatic H).
- Ethyl chain : Triplet at δ 1.3–1.5 ppm (3H, -CH2CH3) and quartet at δ 3.1–3.3 ppm (2H, -CH2NH-).
Validation : Compare experimental data with computed spectra (e.g., PubChem) and literature analogs like 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide or trifluoroacetamide derivatives .
Advanced: What crystallographic methods are suitable for resolving structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K.
- Refinement : Employ SHELXL for structure solution, with anisotropic displacement parameters for non-H atoms.
- Validation : Check R-factor (<0.05) and C–C bond length consistency (mean ~1.54 Å).
Example : A related compound, N-(4-bromophenyl)-2-[(1-cyclohexylmethyl-1H-triazol-3-yl)sulfanyl]acetamide, was resolved with R = 0.038 using SHELXL .
Advanced: How can researchers assess the hydrolytic stability of this compound under physiological conditions?
Answer:
Methodology :
Buffer Solutions : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
Sampling : Withdraw aliquots at 0, 6, 12, 24, and 48 hours.
Analysis : Quantify degradation via HPLC (C18 column, acetonitrile/water mobile phase).
Q. Data Interpretation :
- Calculate half-life (t1/2) using first-order kinetics.
- Identify degradation products (e.g., free amine or carboxylic acid) via LC-MS .
Advanced: What strategies are recommended for analyzing byproducts in the synthesis of this compound?
Answer:
Byproduct Identification :
- LC-MS/MS : Detect impurities with m/z matching predicted side products (e.g., dimerized intermediates).
- Isolation : Use preparative HPLC to isolate trace byproducts for NMR characterization.
Q. Common Byproducts :
- Unreacted starting material : Retained in reaction mixtures if stoichiometry is unbalanced.
- Hydrolysis products : Methoxyacetic acid or 3-bromophenethylamine due to moisture exposure .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
Handling Protocols :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
Q. First Aid :
- Skin Contact : Wash with soap and water for 15 minutes.
- Eye Exposure : Rinse with saline solution for 20 minutes and seek medical attention .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
Answer:
SAR Design :
Substituent Variation : Replace methoxy with ethoxy or halogenated groups to alter lipophilicity.
Backbone Modification : Introduce sulfonyl or triazole moieties (see for analogs).
Q. Biological Testing :
- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays.
- Molecular Docking : Predict binding affinity to target enzymes (e.g., cytochrome P450) using AutoDock Vina .
Table 1: Key Analytical Data for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
